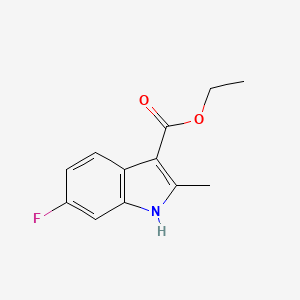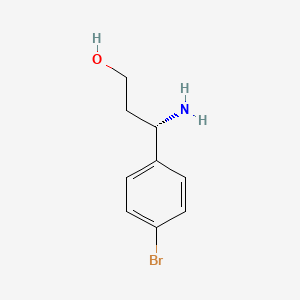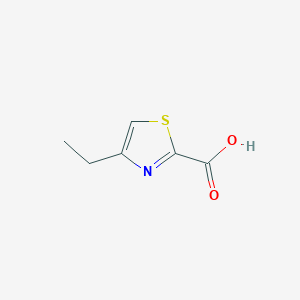![molecular formula C17H21NO B1439157 2-[4-(Sec-butyl)phenoxy]-5-methylaniline CAS No. 946683-11-0](/img/structure/B1439157.png)
2-[4-(Sec-butyl)phenoxy]-5-methylaniline
Übersicht
Beschreibung
2-[4-(Sec-butyl)phenoxy]-5-methylaniline is a biochemical compound used in proteomics research . It has a molecular weight of 255.35 and a molecular formula of C17H21NO .
Molecular Structure Analysis
The molecular structure of 2-[4-(Sec-butyl)phenoxy]-5-methylaniline can be represented by the SMILES notation: CCC©C1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[4-(Sec-butyl)phenoxy]-5-methylaniline include a molecular weight of 255.35 and a molecular formula of C17H21NO . Unfortunately, additional properties like melting point, boiling point, solubility, etc., were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Spin Interaction and Radical Scavenging Activity Research involving compounds with structural similarities to "2-[4-(Sec-butyl)phenoxy]-5-methylaniline" has demonstrated intriguing properties in spin interaction within zinc complexes and radical scavenging activity. For instance, studies on zinc complexes of mono- and diradical Schiff and Mannich bases have explored the electrochemical properties and radical stabilization mechanisms, providing a foundational understanding that could apply to the electron-transfer capabilities of similar compounds (Orio et al., 2010). Additionally, the radical-scavenging activity of orsellinates indicates potential antioxidant applications, a property that could extend to structurally similar compounds, suggesting their use in developing new antioxidants or stabilizers in various industries (Lopes et al., 2008).
Synthesis and Structural Characterization The synthesis and structural characterization of chemical entities bearing resemblance to "2-[4-(Sec-butyl)phenoxy]-5-methylaniline" highlight the importance of understanding the molecular structure for applications in material science and catalysis. Research on the molecular structures of related compounds through Schiff bases reduction route sheds light on their potential reactivity and applications in synthesizing complex molecules or materials with specific properties (Ajibade & Andrew, 2021).
Environmental Transformations and Biocatalysis Studies on the environmental transformations and biocatalysis involving sec-butylphenol derivatives, which share structural elements with "2-[4-(Sec-butyl)phenoxy]-5-methylaniline," offer insights into the biodegradability and potential environmental impact of these compounds. The biotransformation of 4-sec-butylphenol by Gram-positive bacteria into various products presents an interesting avenue for exploring the environmental fate and biotechnological applications of similar compounds (Hahn et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenoxy)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-13(3)14-6-8-15(9-7-14)19-17-10-5-12(2)11-16(17)18/h5-11,13H,4,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFSEMACMMKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1439077.png)

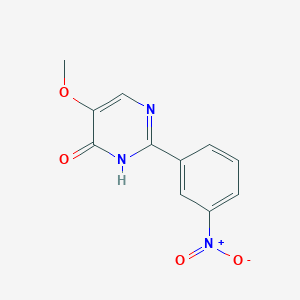
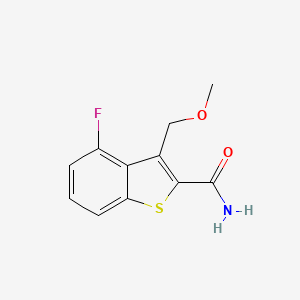
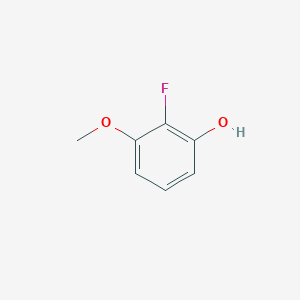
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)

